Benidipine
CAS No.: 119065-60-0
Cat. No.: VC20857231
Molecular Formula: C28H31N3O6
Molecular Weight: 505.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119065-60-0 |
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Molecular Formula | C28H31N3O6 |
Molecular Weight | 505.6 g/mol |
IUPAC Name | 5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26-/m1/s1 |
Standard InChI Key | QZVNQOLPLYWLHQ-ZEQKJWHPSA-N |
Isomeric SMILES | CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Melting Point | 193ºC |
Introduction
Property | Value |
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Molecular Formula | C28H31N3O6 |
Molar Mass | 505.571 g·mol−1 |
CAS Number | 105979-17-7 |
IUPAC Name | O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
ATC Code | C08CA15 |
Pharmacological Mechanisms
Benidipine exhibits multiple pharmacological mechanisms that contribute to its therapeutic efficacy and distinguish it from other calcium channel blockers.
Calcium Channel Blockade
The primary mechanism of benidipine is its triple calcium channel blocking action. Unlike many other dihydropyridine calcium channel blockers that primarily target L-type channels, benidipine blocks L-, N-, and T-type calcium channels . This triple blocking action occurs with a membrane approach mechanism and contributes to benidipine's unique pharmacological profile . The L-type channel blockade primarily affects vascular smooth muscle, while N-type and T-type channel inhibition provides additional effects on sympathetic nervous system activity and renal function .
Other Mechanisms of Action
Beyond calcium channel blockade, benidipine demonstrates several additional mechanisms:
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Antioxidative effects: Benidipine reduces oxidative stress, which may contribute to its cardiovascular and renal protective properties .
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Enhanced nitric oxide production: Benidipine stimulates the release of nitric oxide from endothelial cells, which improves endothelial function and provides vascular protection .
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Antimineralocorticoid activity: Benidipine acts as an antagonist of the mineralocorticoid receptor, which may contribute to its antihypertensive and organ-protective effects .
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Anti-inflammatory properties: Recent research has demonstrated that benidipine inhibits NLRP3 inflammasome activation by inhibiting reactive oxygen species (ROS) formation and NF-κB signaling in macrophages .
Clinical Applications
Benidipine has established and emerging clinical applications across several therapeutic areas.
Hypertension Management
The primary indication for benidipine is the treatment of hypertension . Benidipine is typically dosed at 2-8 mg once daily for hypertension management . Its long-acting effects allow for once-daily administration, improving patient compliance .
Clinical studies have demonstrated that benidipine effectively reduces both systolic and diastolic blood pressure with minimal side effects . In a comparative study with amlodipine, both drugs significantly reduced systolic and diastolic blood pressure (benidipine: 148±16 to 134±14 mmHg systolic and 81±9 to 79±7 mmHg diastolic), but benidipine showed additional benefits in reducing proteinuria and serum triglycerides .
Cardiovascular Protection
Benidipine provides cardiovascular protection through multiple mechanisms:
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Endothelial protection: Benidipine inhibits lysophosphatidylcholine-induced endothelial injury via stimulation of nitric oxide release, which helps maintain vascular integrity .
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Anti-ischemic effects: The compound has demonstrated better prognostic effects than other calcium channel blockers in patients with vasospastic angina .
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Stroke prevention: In the Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE) trial, benidipine-based combination therapies were evaluated for their effects on stroke risk. The benidipine-thiazide combination showed lower incidence of stroke compared to the benidipine-beta blocker combination .
Renal Protection
Benidipine demonstrates significant renoprotective effects, which have been documented in both basic and clinical studies . These include:
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Reduction in proteinuria: Unlike amlodipine, benidipine significantly decreases urinary protein excretion (1.4±2.5 to 1.1±1.7 g/g-Cr) .
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Improved renal hemodynamics: By dilating both afferent and efferent arterioles through its action on L- and T-type calcium channels, benidipine helps maintain glomerular pressure and function .
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Enhanced combination therapy: Benidipine shows reliable antihypertensive and renoprotective effects when used in combination with angiotensin II type 1 receptor blockers (ARBs) .
Emerging Applications
Recent research has identified potential new applications for benidipine:
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Neuroprotection in epilepsy: A 2021 study found that benidipine, alone or in combination with valproic acid, demonstrated significant antiepileptic efficacy and provided neuroprotection in an experimental epilepsy model . This represents the first investigation of benidipine in epilepsy treatment.
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Anti-inflammatory applications: Benidipine's ability to inhibit NLRP3 inflammasome activation may have implications for inflammatory conditions beyond cardiovascular disease .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Properties
Benidipine demonstrates interesting pharmacokinetic properties, including stereoselective disposition. After single administration of racemic benidipine, the exposure of (S)-(S)-(+)-α-benidipine is approximately three times greater than that of (R)-(R)-(−)-α-benidipine .
Benidipine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes, making it susceptible to drug interactions with CYP3A inducers or inhibitors . A study investigating the effect of rifampin (a CYP3A inducer) on benidipine found that rifampin decreased the exposure of both isomers of benidipine by approximately 90%, with geometric mean ratios of 0.12 and 0.10 for the S and R isomers, respectively .
Pharmacodynamic Effects
Benidipine demonstrates several key pharmacodynamic effects:
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Vascular selectivity: Benidipine has relatively high vascular selectivity compared to cardiac effects, which contributes to its favorable safety profile .
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Long-acting effects: Despite its relatively short plasma half-life, benidipine provides 24-hour blood pressure control due to its strong binding to calcium channels in the vessel wall .
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Blood pressure variability: In the COPE trial, benidipine-based combinations showed differential effects on visit-to-visit blood pressure variability, which may contribute to differences in cardiovascular outcomes .
Clinical Studies and Research Findings
COPE Trial Findings
The Combination Therapy of Hypertension to Prevent Cardiovascular Events (COPE) trial evaluated different benidipine-based combination therapies for hypertension management . Key findings include:
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Stroke risk: The benidipine-thiazide combination showed lower incidence of stroke compared to the benidipine-beta blocker combination .
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Hemorrhagic stroke: The incidence of hemorrhagic stroke was significantly higher in the benidipine-beta blocker group than in the benidipine-thiazide group .
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Ischemic stroke: Similarly, the incidence of ischemic stroke was significantly higher in the benidipine-beta blocker group compared to the benidipine-thiazide group .
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Long-term outcomes: The benidipine-thiazide combination may provide better cardiovascular outcomes than the benidipine-beta blocker combination even in patients with poor blood pressure control .
Anti-inflammatory Research
Recent research has elucidated benidipine's anti-inflammatory properties:
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NLRP3 inflammasome inhibition: Benidipine hydrochloride drastically lowers the expression of NLRP3, ASC, and caspase 1, which decreases IL-1β secretion by THP-1 macrophages .
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NF-κB signaling: Benidipine reduces the phosphorylation level of NF-κB p65 and its nuclear translocation in THP-1 macrophages .
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Reactive oxygen species (ROS): Benidipine significantly decreases the generation of ROS, which may contribute to its anti-inflammatory effects .
Neuroprotective Effects
A 2021 study investigated benidipine's effects in an experimental epilepsy model:
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Antiepileptic efficacy: Benidipine, alone or combined with valproic acid, demonstrated statistically significant antiepileptic efficacy .
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Inflammatory markers: IL-1 levels were significantly lower in the benidipine 4 mg/kg group, and TNF-alpha was lower in the group given valproic acid + benidipine 2 mg/kg .
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Neuroprotection: Neural degeneration levels in brain tissues were significantly reduced in benidipine-treated groups, with the valproic acid + benidipine 4 mg/kg group showing the least neural degeneration .
Parameter | Benidipine | Amlodipine |
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Systolic BP Change | 148±16 to 134±14 mmHg | 142±16 to 138±15 mmHg |
Diastolic BP Change | 81±9 to 79±7 mmHg | 81±9 to 79±7 mmHg |
Pulse Rate Change | 69±9 to 67±9 bpm | 70±9 to 72±10 bpm |
Urinary Protein Excretion | 1.4±2.5 to 1.1±1.7 g/g-Cr | 1.0±1.2 to 1.1±1.4 g/g-Cr |
Serum Triglycerides | 130±26 to 115±21 mg/dl | 125±25 to 120±23 mg/dl |
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